6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
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Overview
Description
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and oxygen atoms, which imparts unique chemical properties. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of an ethynylaniline derivative through Sonogashira coupling.
Pseudo-Intramolecular Hydrohalogenation: This step involves the hydrohalogenation of the ethynylaniline derivative in a syn-selective manner, forming a haloalkene intermediate.
Ring Construction: The dibenzazepine ring is constructed via Buchwald–Hartwig coupling.
Final Arylation: The final step involves arylation at the 10-position using Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenz[b,f]azepine, 10,11-dihydro-: This compound shares a similar benzazepine structure but differs in the position and type of substituents.
5H-Dibenz[b,e]azepine, 6,11-dihydro-: Another similar compound with variations in the ring structure and substituents.
Uniqueness
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature may impart distinct chemical and biological properties compared to other benzazepine derivatives.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H13NO/c1-8-4-2-5-9-11(8)10(13)6-3-7-12-9/h2,4-5,12H,3,6-7H2,1H3 |
InChI Key |
OXJVVBGDUPETFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)CCCNC2=CC=C1 |
Origin of Product |
United States |
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